molecular formula C19H9Cl2FN2O2 B2918212 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate CAS No. 400075-79-8

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate

Cat. No.: B2918212
CAS No.: 400075-79-8
M. Wt: 387.19
InChI Key: KSMIYZPTLLDEOZ-UHFFFAOYSA-N
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Description

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C19H9Cl2FN2O2 and its molecular weight is 387.19. The purity is usually 95%.
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Biological Activity

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by the presence of cyano, dichlorophenyl, and pyridine moieties, suggests a range of biological activities that merit detailed exploration. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C19H14Cl2N2O2
  • Molecular Weight : 438.14 g/mol
  • CAS Number : [61529076]

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyridine and benzenecarboxylates have shown effectiveness against various bacterial strains. A study highlighted that certain pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its structural analogs. Compounds containing cyano and chlorophenyl groups have been linked to the inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several case studies have explored the implications of similar compounds in real-world applications.

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of pyridine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .
  • Case Study on Anti-inflammatory Mechanisms :
    Another investigation focused on the anti-inflammatory properties of related compounds in a murine model. The results showed that treatment with these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications for inflammatory diseases .

Research Findings

Recent research has expanded on the biological mechanisms through which this compound might exert its effects:

  • Mechanism of Action : The compound is believed to interact with specific cellular pathways involved in inflammation and microbial resistance. Its ability to inhibit key enzymes involved in inflammatory responses has been documented, supporting its potential role as an anti-inflammatory agent .
  • Synergistic Effects : Preliminary studies suggest that when combined with other antimicrobial agents, this compound may enhance overall efficacy against resistant strains of bacteria .

Properties

IUPAC Name

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2FN2O2/c20-13-4-7-15(16(21)9-13)17-8-3-12(10-23)18(24-17)26-19(25)11-1-5-14(22)6-2-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMIYZPTLLDEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.